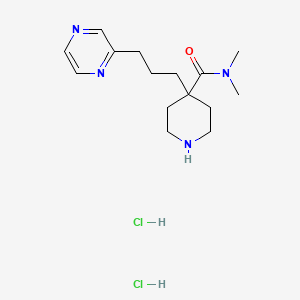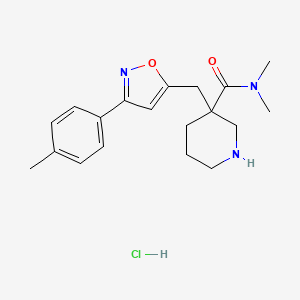
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chromatography
This compound is utilized in chromatography , a technique for separating mixtures into their components. Due to its unique properties, it can be used as a standard or reference compound in chromatographic analysis to help identify and quantify other substances .
Mass Spectrometry
In mass spectrometry , this compound may serve as a calibration standard due to its well-defined mass and structure. It helps in ensuring the accuracy and precision of mass spectrometric measurements .
Medicinal Chemistry
The pyrrolidine ring, a core structure of this compound, is widely used in medicinal chemistry . It’s a versatile scaffold for designing novel biologically active compounds, particularly due to its non-planarity and the ability to introduce stereochemistry into molecules .
Drug Discovery
In drug discovery , the compound’s pyrrolidine ring is beneficial for creating new drugs. Its stereochemical complexity allows for the development of molecules with specific biological activities and target selectivity .
Biological Studies
The compound’s structure is conducive to biological studies . It can be used to investigate the structure-activity relationship (SAR) of new drug candidates, helping to understand how the compound’s structure influences its biological activity .
Synthetic Chemistry
In synthetic chemistry , this compound can be a starting material or intermediate. Its biphenyl and pyrrolidine components are useful in synthesizing complex organic molecules.
Pharmacophore Modeling
Pharmacophore modeling: is another application. The compound’s diverse functional groups make it an excellent candidate for developing pharmacophore models, which are abstract representations of molecular features responsible for a drug’s biological activity .
Chemical Education
Lastly, in chemical education , this compound can be used to teach advanced organic synthesis techniques and the principles of drug design. Its complex structure provides a practical example of multi-step synthesis and the importance of functional groups in medicinal chemistry.
Wirkmechanismus
Target of action
The compound “3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride” is a pyrrolidine derivative. Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .
Mode of action
The mode of action of pyrrolidine derivatives can vary greatly depending on their structure and the specific target they interact with . Without specific information on the target of “3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride”, it’s difficult to predict its exact mode of action.
Biochemical pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific targets . Without knowing the specific target of “3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride”, it’s hard to predict which pathways it might affect.
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Pyrrolidine derivatives, due to their saturated ring systems, allow a greater chance of generating structural diversity, which can influence their ADME properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-22(2)19(23)20(12-13-21-15-20)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17;/h3-11,21H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOTPLNSFCYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCNC1)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenyl-4-ylmethyl-pyrrolidine-3-carboxylic aciddimethylamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrrolidin-1-yl-[3-(4-thiophen-2-yl-benzyl)-pyrrolidin-3-yl]-methanone hydrochloride](/img/structure/B1402346.png)
![(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1402347.png)
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)


![1-[3-[5-[(2-Methoxyphenyl)methyl]-1,3-oxazol-2-yl]piperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B1402353.png)
![3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride](/img/structure/B1402354.png)




